

Application Notes and Protocols: Blood Group H Disaccharide in Glycan Microarrays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood group H disaccharide*

Cat. No.: *B15548139*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **blood group H disaccharide** ($\text{Fuc}\alpha 1\text{-}2\text{Gal}\beta$), the core structure of the H antigen, is a fundamental determinant in transfusion medicine and a critical recognition motif in various biological processes. Its presentation on glycan microarrays provides a powerful high-throughput platform for investigating a wide range of molecular interactions. This document details the applications of the **blood group H disaccharide** in glycan microarray technology, providing comprehensive protocols for its use in pathogen interaction studies, antibody characterization, and enzyme activity assays.

Glycan microarrays featuring the H disaccharide enable the simultaneous screening of hundreds of interactions, requiring only minimal sample volumes.^{[1][2]} This technology is instrumental in elucidating the binding specificities of glycan-binding proteins (GBPs), including lectins and antibodies, and in identifying pathogens that target this glycan for host cell adhesion.^{[1][3]}

Principle of the Technology

Glycan microarrays consist of a library of carbohydrate structures, including the **blood group H disaccharide**, covalently immobilized on a solid support, typically a glass slide.^{[3][4]} When a biological sample containing a potential binding partner (e.g., a fluorescently labeled pathogen, a primary antibody from a serum sample, or a lectin) is incubated with the array, binding events

occur at the specific glycan spots.[\[3\]](#)[\[5\]](#) Subsequent detection with a fluorescently labeled secondary molecule allows for the visualization and quantification of these interactions using a microarray scanner.[\[1\]](#)[\[3\]](#)[\[5\]](#) The intensity of the fluorescent signal at each spot is proportional to the amount of bound analyte, providing a quantitative measure of the binding affinity.

Applications

Pathogen-Host Interaction Studies

Many viruses and bacteria utilize host cell surface glycans as receptors for attachment and entry. The **blood group H disaccharide** is a known target for several pathogens.

- **Norovirus:** Certain strains of norovirus, a common cause of gastroenteritis, directly bind to histo-blood group antigens (HBGAs), including the H antigen, to initiate infection.[\[6\]](#)[\[7\]](#) Glycan microarrays containing the H disaccharide are used to screen different norovirus strains for their binding specificities and to identify potential inhibitors of this interaction.[\[8\]](#)[\[9\]](#)
- **Helicobacter pylori:** This bacterium, a major cause of peptic ulcers and gastric cancer, expresses the blood group antigen-binding adhesin (BabA), which recognizes fucosylated blood group antigens like Lewis b, a structure containing the H disaccharide.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Microarrays are employed to study the binding of different *H. pylori* strains and the BabA adhesin to H-related structures, revealing insights into the pathogen's tropism and pathogenesis.[\[10\]](#)[\[11\]](#)

Antibody Profiling and Serological Studies

The H antigen is a key determinant of the ABO blood group system. Glycan microarrays are invaluable for characterizing the specificity of anti-H antibodies and for profiling immune responses in human serum.

- **Blood Typing and Transfusion Medicine:** While not a primary method for blood typing, these microarrays can be used to study the fine specificity of antibodies relevant to transfusion reactions and ABO-incompatible transplantation.[\[13\]](#)
- **Serum Antibody Profiling:** Researchers can screen serum samples from different individuals to identify and quantify antibodies against the H disaccharide.[\[13\]](#)[\[14\]](#)[\[15\]](#) This can reveal

associations between anti-glycan antibody levels and factors like age, blood type, and disease status.[14]

Lectin Specificity Analysis

Lectins are carbohydrate-binding proteins with a wide range of biological functions. Glycan microarrays are a standard tool for determining the precise binding preferences of newly discovered or well-characterized lectins.

- Characterization of H-binding Lectins: Lectins such as *Ulex europaeus* agglutinin I (UEA-I) are known to bind specifically to α -fucosylated structures like the H antigen.[16][17] Microarrays allow for the quantitative analysis of these interactions and the discovery of novel lectins with similar or distinct specificities.[16][17]

Fucosyltransferase Activity Assays

Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of fucose to acceptor glycans. The synthesis of the H antigen is dependent on a specific fucosyltransferase.

- Enzyme Specificity and Inhibition: Glycan microarrays can be used as a platform to assess the activity of fucosyltransferases. An acceptor substrate (e.g., a galactose-terminated glycan) is immobilized on the array. The array is then incubated with a fucosyltransferase and a fucose donor. The successful addition of fucose, creating the H antigen, can be detected by a fucose-specific lectin.[18] This method can also be adapted to screen for inhibitors of these enzymes.[19][20][21]

Quantitative Data Summary

The following tables summarize representative quantitative data from glycan microarray and related studies involving the **blood group H disaccharide** and associated structures.

Table 1: Pathogen Binding Affinities

Pathogen/Adhesin	Glycan Ligand	Method	Dissociation Constant (KD)	Reference
Norovirus (GII.4 VA387) P-dimer	H-disaccharide (Fuc α 1-2Gal)	Mass Spectrometry	1.5 - 2.1 mM	[6]
Helicobacter pylori (BabA)	Lewis b (Leb)	Real-time, Label-free Analysis	High-affinity	[11]

Table 2: Lectin Binding Specificities

Lectin	Primary Ligand	Observed Binding on Microarray	Reference
Ulex europaeus agglutinin I (UEA-I)	Fuc α 1-2Gal (H antigen)	Strong binding to H-type 2 antigen	[16]
Laburnum alpinum Lectin (LAA)	Fuc α 1-2Gal (H antigen)	Prefers type 2 blood group H epitope on N-linked glycans	[17]
Aleuria aurantia Lectin (AAL)	Fucose	Preference for Fuc α 1,2-terminated structures on type 2 LacNAc	[17]

Experimental Protocols

Protocol 1: Pathogen Binding Assay (Direct Labeling)

This protocol describes the binding of a fluorescently labeled virus to a glycan microarray containing the **blood group H disaccharide**.

Materials:

- Glycan microarray slides with immobilized H disaccharide.
- Fluorescently labeled virus stock.

- TSM Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂.[\[5\]](#)[\[22\]](#)[\[23\]](#)
- TSM Wash Buffer (TSMW): TSM Buffer + 0.05% Tween-20.[\[5\]](#)[\[22\]](#)[\[23\]](#)
- TSM Binding Buffer (TSMBB): TSM Buffer + 1% BSA + 0.05% Tween-20.[\[5\]](#)[\[22\]](#)[\[23\]](#)
- Humidified incubation chamber.[\[5\]](#)
- Coplin jars for washing.[\[5\]](#)
- Microarray scanner.

Procedure:

- Slide Rehydration: Rehydrate the glycan microarray slide in TSMW for 5 minutes in a Coplin jar.[\[5\]](#)
- Sample Preparation: Dilute the fluorescently labeled virus to the desired final concentration in TSMBB. A typical volume needed is 70-100 μ L per array.[\[5\]](#)
- Incubation: Apply the diluted virus sample to the array surface. Carefully place a coverslip over the sample to ensure even distribution and prevent evaporation.[\[3\]](#)[\[5\]](#) Incubate the slide in a humidified chamber for 1 hour at room temperature in the dark.[\[5\]](#)
- Washing:
 - Gently remove the coverslip.
 - Wash the slide by dipping it four times in a Coplin jar containing TSMW.
 - Follow with four dips in TSM buffer.
 - Finally, wash four times with deionized water.[\[22\]](#)
- Drying: Dry the slide by centrifugation in a slide spinner or under a gentle stream of nitrogen.
- Scanning: Scan the slide immediately using a microarray scanner at the appropriate wavelength for the fluorescent label.

- Data Analysis: Quantify the fluorescence intensity for each spot using appropriate software. The average signal from replicate spots is used to determine binding.

Protocol 2: Antibody Screening Assay

This protocol outlines the screening of serum for antibodies against the **blood group H disaccharide**.

Materials:

- Glycan microarray slides with immobilized H disaccharide.
- Human serum samples.
- Fluorescently labeled secondary antibody (e.g., anti-human IgG-Cy3 or anti-human IgM-Alexa Fluor 555).
- PBS Buffer: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
- PBS Wash Buffer (PBS-T): PBS + 0.05% Tween-20.
- Blocking Buffer: PBS + 1% BSA.
- Humidified incubation chamber.
- Coplin jars for washing.
- Microarray scanner.

Procedure:

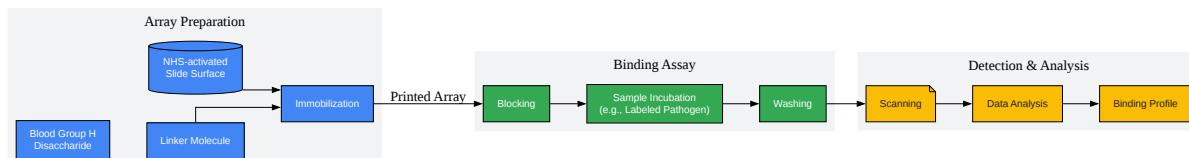
- Blocking: Block the microarray slide with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Serum Dilution: Dilute the serum samples in Blocking Buffer. A starting dilution of 1:50 to 1:100 is common.
- Primary Antibody Incubation: Wash the blocked slide briefly with PBS-T. Apply the diluted serum to the array and incubate for 1-2 hours at room temperature in a humidified chamber.

- **Washing:** Wash the slide thoroughly with PBS-T (3 x 5 minutes) followed by PBS (1 x 5 minutes).
- **Secondary Antibody Incubation:** Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Apply to the array and incubate for 1 hour at room temperature in the dark.
- **Final Washing:** Repeat the washing steps from step 4.
- **Drying:** Dry the slide as described in Protocol 1.
- **Scanning and Analysis:** Scan the slide and analyze the data as described in Protocol 1.

Protocol 3: Fucosyltransferase Activity Assay

This protocol is for an on-chip enzymatic assay to detect fucosyltransferase activity using an immobilized acceptor.

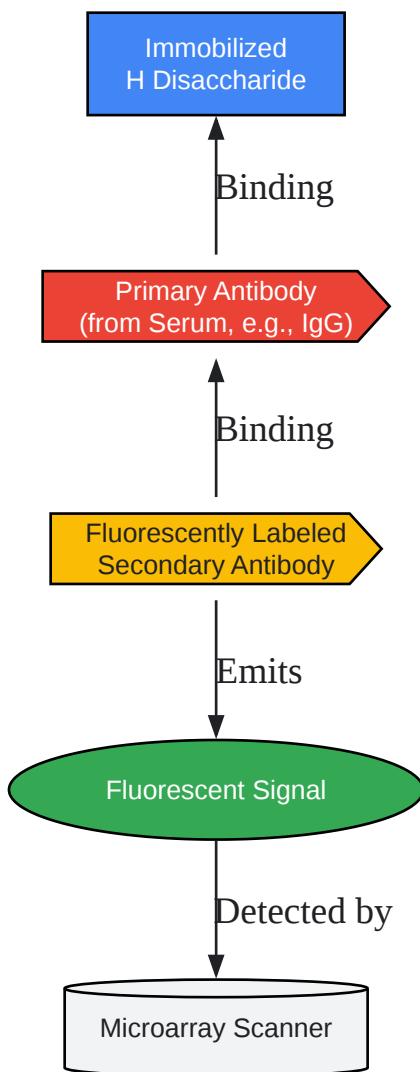
Materials:


- Glycan microarray slides with an immobilized acceptor glycan (e.g., Gal β 1-4GlcNAc β -linker).
- Fucosyltransferase enzyme.
- GDP-Fucose (fucose donor).
- Enzyme reaction buffer (e.g., 50 mM HEPES or Tris, with appropriate metal ions like Mn $^{2+}$).
[\[18\]](#)
- Biotinylated fucose-specific lectin (e.g., UEA-I).
- Fluorescently labeled streptavidin (e.g., Streptavidin-Cy3).
- Wash and binding buffers as described in previous protocols.

Procedure:

- **Enzymatic Reaction:**

- Prepare the reaction mixture containing the fucosyltransferase and GDP-fucose in the appropriate reaction buffer.
- Apply the mixture to the glycan microarray.
- Incubate for a defined period (e.g., 2-4 hours) at the optimal temperature for the enzyme (e.g., 37°C) in a humidified chamber.
- Stopping the Reaction and Washing: Stop the reaction by washing the slide with wash buffer (e.g., TSMW).
- Lectin Incubation:
 - Block the slide with Blocking Buffer for 30 minutes.
 - Incubate the array with a biotinylated fucose-specific lectin (e.g., 1-5 µg/mL in binding buffer) for 1 hour at room temperature.
- Washing: Wash the slide as described in Protocol 2, step 4.
- Streptavidin Incubation: Incubate the array with fluorescently labeled streptavidin (e.g., 1 µg/mL in binding buffer) for 30-60 minutes at room temperature in the dark.
- Final Washing and Drying: Perform final washes and dry the slide as in previous protocols.
- Scanning and Analysis: Scan the slide and analyze the data. A fluorescent signal indicates successful fucosylation of the acceptor glycan.


Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow of a glycan microarray experiment.

Caption: Interaction of a pathogen with the H disaccharide.

[Click to download full resolution via product page](#)

Caption: Detection pathway for serum antibody screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 3. Tools for generating and analyzing glycan microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helicobacter pylori adhesin binding fucosylated histo-blood group antigens revealed by retagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Virus–Glycan Interactions Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norovirus–glycan interactions — how strong are they really? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]
- 11. Real-time, label-free analysis reveals novel low-affinity binding to blood group antigens by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical relevance of the Helicobacter pylori gene for blood-group antigen-binding adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling human serum antibodies with a carbohydrate antigen microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling human serum antibodies with a carbohydrate antigen microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum antibody screening using glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predictive modeling of complex ABO glycan phenotypes by lectin microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme assay of α 1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chemical Strategies to Custom-Modify α (1 → 3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]
- 22. cores.emory.edu [cores.emory.edu]
- 23. Glycan Binding Assay with Fusion- or Epitope-tagged Protein | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Blood Group H Disaccharide in Glycan Microarrays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548139#using-blood-group-h-disaccharide-in-glycan-microarray>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com